molecular formula C20H14ClFN4O2 B14972957 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B14972957
M. Wt: 396.8 g/mol
InChI Key: PAGMOEJRYNYZGW-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and a pyrazolopyrazine core

Preparation Methods

The synthesis of 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyrazine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the amide bond, forming corresponding carboxylic acids and amines.

Scientific Research Applications

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrazine derivatives, such as:

  • 2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-FLUOROPHENYL)ACETAMIDE
  • 2-[2-(4-BROMOPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-FLUOROPHENYL)ACETAMIDE

These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyrazine ring. The unique combination of chlorophenyl and fluorophenyl groups in 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-FLUOROPHENYL)ACETAMIDE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H14ClFN4O2

Molecular Weight

396.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C20H14ClFN4O2/c21-14-6-4-13(5-7-14)17-11-18-20(28)25(8-9-26(18)24-17)12-19(27)23-16-3-1-2-15(22)10-16/h1-11H,12H2,(H,23,27)

InChI Key

PAGMOEJRYNYZGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

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